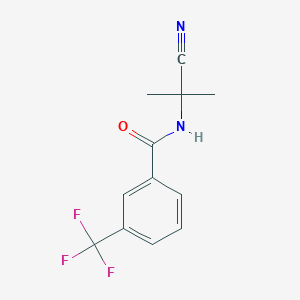

N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide is a chemical compound that belongs to the class of benzamides, which are characterized by the presence of a benzoyl group attached to an amine. While the specific compound is not directly studied in the provided papers, benzamide derivatives are of significant interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, substituted 3-anilinopropanamides were converted to N-benzyl derivatives via an uncatalyzed amine exchange reaction . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the solid-state properties of benzamide derivatives . For instance, the crystal structure of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide was characterized, revealing the presence of N–H⋯O and C–H⋯O hydrogen bonds . These structural analyses are crucial for understanding the molecular conformation and intermolecular interactions that can influence the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization and colorimetric sensing. For example, N-(2-cyclopent-1-en-1-ylphenyl)benzamides were studied for their ability to cyclize into 3,1-benzoxazines . Additionally, a benzamide derivative containing a 3,5-dinitrophenyl group exhibited colorimetric sensing of fluoride anions . These reactions highlight the functional versatility of benzamide compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the occurrence of concomitant dimorphism in a trifluoromethyl substituted benzanilide was observed, affecting its melting and phase transition behaviors . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using density functional theory (DFT) . These properties are essential for predicting the reactivity and stability of the compounds.

Applications De Recherche Scientifique

Colorimetric Sensing of Fluoride Anions

A series of benzamide derivatives, related structurally to N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide, were synthesized and evaluated for their solid-state properties and hydrogen bonding interactions. Among these, a compound with a 3,5-dinitrophenyl group exhibited significant color change in response to fluoride ions, showcasing potential in naked-eye detection of fluoride anions in solutions. This behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, highlighting its application in chemical sensing technologies (Younes et al., 2020).

Melanoma Cytotoxicity

Research on benzamide derivatives, including compounds structurally related to this compound, has shown significant cytotoxicity against melanoma cells. These compounds, when conjugated with alkylating cytostatics, demonstrated enhanced efficacy in targeted drug delivery for melanoma therapy, highlighting their potential in cancer treatment (Wolf et al., 2004).

Synthesis of Benzodiazepine Derivatives

A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was developed, providing an alternative approach to creating compounds with a broad spectrum of biological activities. These compounds share structural similarities with this compound and are relevant in the synthesis of benzodiazepines, which have wide-ranging therapeutic applications (Shaabani et al., 2009).

Organogelation and Gelation Properties

The study of highly fluorinated bis-benzamide derivatives, structurally related to this compound, revealed their ability to gelate isopropanol and perfluorotributylamine at low concentrations. This demonstrates their potential in creating thixotropic gels and stable gels at low temperatures, applicable in various material science fields (Loiseau et al., 2002).

Propriétés

IUPAC Name |

N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O/c1-11(2,7-16)17-10(18)8-4-3-5-9(6-8)12(13,14)15/h3-6H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJWOVVMHJBHOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NC(=O)C1=CC(=CC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B3012924.png)

![N-(1-cyanocyclopentyl)-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3012931.png)

![N1-(4-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3012933.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide](/img/structure/B3012937.png)

![Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B3012938.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B3012939.png)

![3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B3012941.png)

![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3012942.png)